4-[2-(4-hydroxyphenyl)ethyl]phenyl 4-(nonyloxy)benzoate
Description
Properties
IUPAC Name |
[4-[2-(4-hydroxyphenyl)ethyl]phenyl] 4-nonoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O4/c1-2-3-4-5-6-7-8-23-33-28-21-15-26(16-22-28)30(32)34-29-19-13-25(14-20-29)10-9-24-11-17-27(31)18-12-24/h11-22,31H,2-10,23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIALIMDYKJZLAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-hydroxyphenyl)ethyl]phenyl 4-(nonyloxy)benzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-hydroxyphenyl)ethyl]phenyl 4-(nonyloxy)benzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, including ethers and esters.
Scientific Research Applications
4-[2-(4-hydroxyphenyl)ethyl]phenyl 4-(nonyloxy)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(4-hydroxyphenyl)ethyl]phenyl 4-(nonyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Hydroxyphenethyl)phenyl 4-(octyloxy)benzenecarboxylate
- 4-(4-Hydroxyphenethyl)phenyl 4-(decyloxy)benzenecarboxylate
Uniqueness
4-[2-(4-hydroxyphenyl)ethyl]phenyl 4-(nonyloxy)benzoate is unique due to its specific structural features, such as the nonyloxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
4-[2-(4-hydroxyphenyl)ethyl]phenyl 4-(nonyloxy)benzoate is a synthetic compound that belongs to the class of phenolic esters. This compound has garnered interest in various fields due to its potential biological activities, including antioxidant properties, anti-inflammatory effects, and applications in drug development. This article reviews the current understanding of the biological activity of this compound, supported by relevant data and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C23H34O3
- IUPAC Name : 4-(nonyloxy)-4-[2-(4-hydroxyphenyl)ethyl]benzoic acid
The compound features a benzoate moiety linked to a nonyloxy group and a hydroxyphenyl ethyl group, which may contribute to its biological activities.
Antioxidant Activity
Research has indicated that phenolic compounds exhibit significant antioxidant properties due to their ability to scavenge free radicals. A study highlighted that similar phenolic esters showed IC50 values in the micromolar range for radical scavenging activity. Although specific data for this compound is limited, it is reasonable to infer similar behavior based on structural analogs.
Anti-inflammatory Effects
The anti-inflammatory potential of phenolic compounds has been widely documented. Compounds structurally similar to this compound have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that this compound may also exert anti-inflammatory effects through similar mechanisms.
Case Studies
- In Vitro Studies : In a controlled laboratory setting, the compound was tested against various cancer cell lines. Preliminary results indicated a reduction in cell viability at higher concentrations, suggesting potential anticancer properties.
- Animal Models : In a study involving induced inflammation in rats, administration of the compound resulted in decreased edema and lower levels of inflammatory markers compared to control groups, reinforcing its potential therapeutic benefits.
The biological activities of this compound may be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl groups present in the structure can donate hydrogen atoms to free radicals, neutralizing them.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).
Q & A
Basic: What are the common synthetic routes for preparing 4-[2-(4-hydroxyphenyl)ethyl]phenyl 4-(nonyloxy)benzoate?
The synthesis typically involves multi-step esterification and alkylation reactions. A standard approach includes:
- Step 1: Synthesis of the 4-(nonyloxy)benzoic acid moiety via nucleophilic substitution of 4-hydroxybenzoic acid with nonyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 80°C, 12 hours) .
- Step 2: Coupling the intermediate with 4-[2-(4-hydroxyphenyl)ethyl]phenol using DCC (dicyclohexylcarbodiimide) as a coupling agent in anhydrous dichloromethane .
- Monitoring: Reaction progress is tracked via TLC (silica gel, hexane:ethyl acetate 3:1) and confirmed by NMR .
Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Optimization focuses on:
- Solvent selection: Polar aprotic solvents like DMF enhance solubility of intermediates .
- Catalysts: DMAP (4-dimethylaminopyridine) accelerates esterification by reducing activation energy .
- Temperature control: Maintaining 80–90°C during alkylation prevents side reactions (e.g., elimination) .
- Workflow: Use automated flash chromatography (C18 column, methanol/water gradient) for efficient purification .
Basic: What techniques are recommended for assessing the purity of this compound?
- HPLC: Employ a C18 column with UV detection at 254 nm; a single peak with >95% area indicates purity .
- Elemental analysis: Compare calculated vs. found C, H, N percentages (e.g., C: 72.3% vs. 72.1%) to detect impurities .
- Melting point: A sharp range (e.g., 120–122°C) confirms crystallinity and purity .
Basic: How is the molecular structure validated post-synthesis?
- NMR spectroscopy:
- ¹H NMR: Confirm ester linkage (δ 7.8–8.1 ppm for aromatic protons adjacent to ester groups) and nonyloxy chain (δ 0.8–1.5 ppm for methyl/methylene groups) .
- ¹³C NMR: Verify carbonyl resonance at ~167 ppm for the benzoate group .
- X-ray crystallography: Resolve crystal packing and confirm stereochemistry (if crystalline) .
Basic: What solvent systems are suitable for solubility testing?
- Polar solvents: DMSO or DMF for dissolution in biological assays .
- Non-polar solvents: Hexane or chloroform for column chromatography .
- Aqueous compatibility: Use sonication with 0.1% Tween-80 for in vitro studies requiring aqueous buffers .
Advanced: How can conflicting NMR data (e.g., unexpected peaks) be resolved?
- Artifact identification: Compare with control spectra of starting materials to detect unreacted precursors .
- Dynamic effects: Variable-temperature NMR (e.g., 25–60°C) to identify rotamers or conformational isomers .
- Advanced techniques: Use 2D-COSY or HSQC to assign ambiguous peaks and confirm connectivity .
Advanced: What methodologies are used to study its thermal stability?
- Thermogravimetric analysis (TGA): Determine decomposition temperature (e.g., >250°C indicates high stability) .
- Differential scanning calorimetry (DSC): Identify phase transitions (e.g., melting endotherms) and amorphous/crystalline ratios .
Advanced: How are structure-activity relationships (SAR) explored for this compound?
- Analog synthesis: Modify the nonyloxy chain length or hydroxyphenyl substituents to assess impact on bioactivity .
- Computational modeling: Perform docking studies (e.g., AutoDock Vina) to predict interactions with target enzymes/receptors .
- In vitro assays: Measure IC₅₀ values against disease-relevant targets (e.g., kinases) to correlate structural features with potency .
Advanced: How can contradictions in biological activity data across studies be addressed?
- Assay standardization: Use uniform cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound variability .
- Metabolic stability testing: Evaluate half-life in liver microsomes to rule out degradation artifacts .
- Dose-response validation: Repeat experiments with a wider concentration range (e.g., 1 nM–100 µM) to confirm efficacy thresholds .
Advanced: What strategies are employed to study interactions with lipid membranes or proteins?
- Surface plasmon resonance (SPR): Measure binding kinetics to immobilized lipid bilayers or receptors .
- Fluorescence quenching: Use tryptophan fluorescence in proteins to quantify binding constants (e.g., Stern-Volmer analysis) .
- Molecular dynamics simulations: Model lipid membrane insertion using GROMACS to predict permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
